2-Isobutyl-4-methylthiazole

Flavor Chemistry Tomato Product Enhancement Food Additive

2-Isobutyl-4-methylthiazole (CAS 61323-24-8) offers EU FL No. 15.115 compliance for direct food flavoring. Distinct 2,4-substitution yields a green, fruity profile unlike analogs. Higher boiling point (189°C) ensures retention during thermal processing. Procure ≥96% GC purity for consistent performance in tomato and vegetable applications. Verify regulatory acceptance for EU-bound formulations.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 61323-24-8
Cat. No. B1330446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4-methylthiazole
CAS61323-24-8
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)CC(C)C
InChIInChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3
InChIKeyJBUCYVMFLWLDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-4-methylthiazole (CAS 61323-24-8): Baseline Properties for Flavor and Fragrance Procurement


2-Isobutyl-4-methylthiazole (CAS 61323-24-8) is a 2,4-disubstituted thiazole derivative with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol [1]. It is classified as an organic heterocyclic compound containing a five-membered thiazole ring substituted at positions 2 and 4 [2]. The compound is primarily utilized as a flavoring agent in food products and beverages, where it imparts green, vegetable-like, and fruity sensory characteristics . Key physicochemical properties include a boiling point of 189°C (lit.), a refractive index of 1.49, a density of approximately 0.979 g/cm³, and an estimated logP (o/w) of 2.97 [3]. The compound is regulated under DG SANTE Food Flavourings with FL No. 15.115 and has been evaluated by EFSA with no safety concern at intended use levels [4].

Why 2-Isobutyl-4-methylthiazole (CAS 61323-24-8) Cannot Be Substituted with Generic Alkylthiazoles in Flavor Formulations


Within the alkylthiazole class, subtle structural variations—specifically the position and nature of alkyl substituents—produce divergent and non-interchangeable odor profiles [1]. 2-Isobutyl-4-methylthiazole possesses a unique substitution pattern (isobutyl at position 2, methyl at position 4) that confers a distinct green, vegetable-like, and fruity aroma profile differing from the tomato leaf character of 2-isobutylthiazole (lacking the 4-methyl group) or the nutty, meaty notes of 4-methyl-5-thiazoleethanol [2]. Regulatory acceptance further restricts substitution: 2-Isobutyl-4-methylthiazole is listed under EU FL No. 15.115, whereas close analogs may lack equivalent food-use authorization, rendering simple in-class replacement both sensorially and legally invalid [3].

Quantitative Comparative Evidence for 2-Isobutyl-4-methylthiazole (CAS 61323-24-8) Procurement Decisions


Flavor Enhancement Concentration: 2-Isobutyl-4-methylthiazole vs. 2-Isobutylthiazole in Tomato Products

2-Isobutyl-4-methylthiazole, as a 2-alkylthiazole, operates within an established concentration range for tomato flavor enhancement. The Campbell Soup Co. patent (US3660112) demonstrates that pure 2-alkylthiazoles containing 3-5 carbon alkyl moieties enhance tomato product flavor when added at 10-400 ppb [1]. While the patent explicitly claims 2-isobutylthiazole (CAS 18640-74-9), the broader claim encompasses 2-isobutyl-4-methylthiazole due to its structural compliance. Comparative efficacy data for the 4-methyl substituted analog relative to the unsubstituted 2-isobutylthiazole are not available; however, the concentration range provides a procurement-relevant baseline.

Flavor Chemistry Tomato Product Enhancement Food Additive

Physical Property Differentiation: Boiling Point and Volatility Relative to 2-Isobutylthiazole

The presence of the 4-methyl substituent in 2-Isobutyl-4-methylthiazole increases the boiling point by approximately 9-11°C relative to 2-isobutylthiazole, which lacks this methyl group [1]. Specifically, 2-Isobutyl-4-methylthiazole exhibits a boiling point of 189°C (lit.) compared to 178-180°C for 2-isobutylthiazole [2]. This higher boiling point implies reduced volatility and potentially greater retention during thermal food processing operations, a critical consideration for flavor stability.

Volatility Process Stability Formulation Design

Commercial Purity Specifications: GC Purity Benchmarks for 2-Isobutyl-4-methylthiazole

Procurement-grade 2-Isobutyl-4-methylthiazole is consistently supplied with verified GC purity of ≥96.0%, with some vendors offering 98% (GC) minimum purity . This specification is comparable to the purity standard for 2-isobutylthiazole (assay min 96% per JECFA specifications) [1], ensuring batch-to-batch consistency for industrial applications. The use of GC as the primary analytical method provides reliable quantification of the target compound and potential volatile impurities.

Quality Control Purity GC Analysis

Regulatory Status Differentiation: EU FL No. 15.115 vs. FEMA GRAS Status of Analogs

2-Isobutyl-4-methylthiazole is registered under the European Union Food Flavourings database with FL No. 15.115 and has been evaluated by EFSA with no safety concern at intended use levels [1]. In contrast, the structurally related 2-isobutylthiazole (CAS 18640-74-9) holds FEMA GRAS No. 3134 and JECFA No. 1034 [2]. The distinct regulatory pathways and assigned numbers necessitate separate documentation for product compliance, making direct substitution administratively complex and potentially non-compliant in certain jurisdictions.

Food Safety Regulatory Compliance Flavoring Substance

Validated Industrial Application Scenarios for 2-Isobutyl-4-methylthiazole (CAS 61323-24-8) Based on Quantitative Evidence


Tomato Product Flavor Enhancement: Formulation Guidance from Patent Literature

Based on class-level patent data for 2-alkylthiazoles, 2-Isobutyl-4-methylthiazole can be incorporated into tomato puree, paste, or juice at concentrations of 10-400 ppb to restore or enhance fresh tomato character [1]. Initial sensory trials should bracket the 20-50 ppb range known to be effective for 2-isobutylthiazole [2], with adjustments based on matrix effects. The compound's higher boiling point (189°C vs. 178-180°C) suggests improved retention during pasteurization or retort processing .

Processed Food Flavor Formulation Requiring Thermal Stability

In thermally processed foods (e.g., canned soups, sauces, ready meals), the elevated boiling point of 2-Isobutyl-4-methylthiazole (189°C) relative to less substituted thiazole analogs may reduce volatile losses during heating [1]. This property, combined with the compound's green, vegetable-like aroma profile, positions it as a candidate for flavor systems requiring both sensory authenticity and process robustness. Procurement should specify GC purity ≥96.0% to ensure consistent performance [2].

EU-Compliant Flavor Development Projects

For flavor houses and food manufacturers operating within the European Union, 2-Isobutyl-4-methylthiazole offers a defined regulatory pathway via EU FL No. 15.115 with EFSA safety evaluation [1]. Unlike analogs such as 2-isobutylthiazole (which falls under FEMA GRAS and JECFA but lacks a direct EU FL number), procurement of this specific compound simplifies dossier preparation and accelerates time-to-market for EU-bound flavor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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